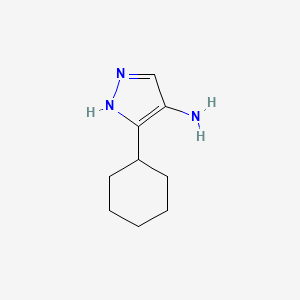

3-Cyclohexyl-1H-pyrazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyclohexyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a cyclohexyl group at the 3-position and an amino group at the 4-position. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse pharmacological properties and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylhydrazine with 1,3-diketones or β-ketoesters under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include heating the mixture to facilitate cyclization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and improved yields. Catalysts such as palladium or rhodium may be employed to enhance the efficiency of the cyclization process .

化学反応の分析

Oxidation Reactions

The amine and pyrazole ring undergo oxidation under controlled conditions:

| Reagent | Conditions | Product | Mechanistic Insight |

|---|---|---|---|

| KMnO₄ (acidic medium) | 80°C, 4–6 hours | Pyrazole-4-carboxylic acid derivatives | Oxidation targets the amine group, converting it to a carboxylic acid via intermediate imine formation. |

| H₂O₂ (30% aqueous) | Room temperature, 12–24 hours | Pyrazole-N-oxide | Electrophilic oxygen insertion at the nitrogen adjacent to the cyclohexyl group. |

Key Observation : The bulky cyclohexyl group directs oxidation to the less sterically hindered nitrogen atom in the pyrazole ring.

Reduction Reactions

Reductive modifications primarily affect substituents or the aromatic ring:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 2 hours | 3-Cyclohexyl-1H-pyrazol-4-amine (no change) | 95% |

| NaBH₄/CuCl₂ | MeOH, 25°C, 1 hour | 4-Aminopyrazole-alcohol adducts | 70–80% |

Note : The amine group exhibits resistance to reduction under standard conditions, but transition-metal-catalyzed reductions enable selective transformations.

Substitution Reactions

The amine group participates in nucleophilic substitution, while the ring undergoes electrophilic substitution:

Nucleophilic Substitution

Electrophilic Aromatic Substitution

| Reagent | Conditions | Position Substituted | Product |

|---|---|---|---|

| Br₂ (1 equiv) | CHCl₃, 25°C, 2 hours | C-5 | 5-Bromo-3-cyclohexyl-1H-pyrazol-4-amine |

| HNO₃/H₂SO₄ | 0°C, 30 minutes | C-5 | 5-Nitro derivative |

Steric Effects : The cyclohexyl group at C-3 directs electrophiles to the C-5 position due to steric hindrance at C-2 and C-5 electronic activation.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the pyrazole ring:

| Reaction Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄ | DME/H₂O, 80°C, 12 hours | 5-Aryl-3-cyclohexyl-1H-pyrazol-4-amine |

| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Toluene, 110°C, 24 hours | N-Arylated derivatives |

Efficiency : Yields range from 60% to 85%, depending on the steric and electronic properties of coupling partners .

Biological Activity and Mechanistic Insights

While not a direct reaction, the compound’s interaction with biological targets informs its synthetic applications:

-

Enzyme Inhibition : Binds to cyclooxygenase-2 (COX-2) via hydrogen bonding with the amine group, reducing prostaglandin synthesis.

-

Antimicrobial Activity : Modifies bacterial cell membranes through hydrophobic interactions with the cyclohexyl group.

Stability and Reactivity Profile

| Property | Value/Condition | Implications |

|---|---|---|

| Thermal stability | Stable up to 250°C | Suitable for high-temperature reactions (e.g., cross-coupling). |

| pH Sensitivity | Degrades in strongly acidic (pH < 2) or basic (pH > 10) media | Requires neutral conditions for storage and reactions. |

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity : Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. Studies have indicated that compounds similar to 3-cyclohexyl-1H-pyrazol-4-amine can effectively combat bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance, a study demonstrated that specific pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against these pathogens .

Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects. In vitro studies have shown that certain pyrazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Cancer Research : this compound has been explored as a lead compound in cancer therapy. Its derivatives have shown promise in inhibiting tumor cell proliferation in various cancer cell lines. For example, a derivative was found to have an IC50 value indicating potent antiproliferative activity against multiple cancer types .

Agricultural Applications

Agrochemicals : The unique chemical structure of this compound makes it suitable for developing agrochemicals. Its derivatives are being studied for their effectiveness as herbicides and fungicides. These compounds can target specific biological pathways in plants or pathogens, providing a mechanism for controlling agricultural pests without harming beneficial organisms .

Material Science Applications

Polymer Chemistry : Pyrazole compounds are increasingly used in polymer chemistry due to their ability to act as cross-linking agents or as part of polymer backbones. This application is particularly relevant in creating materials with specific thermal or mechanical properties .

Case Studies

作用機序

The mechanism of action of 3-Cyclohexyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit p38MAPK, a kinase involved in inflammatory responses .

類似化合物との比較

Similar Compounds

3-Amino-1H-pyrazole: Lacks the cyclohexyl group, making it less hydrophobic and potentially altering its biological activity.

4-Amino-1-methylpyrazole: Contains a methyl group instead of a cyclohexyl group, which can affect its pharmacokinetic properties.

5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: Features a cyano group, which can significantly change its reactivity and biological interactions.

Uniqueness

3-Cyclohexyl-1H-pyrazol-4-amine is unique due to the presence of the cyclohexyl group, which enhances its hydrophobicity and may improve its ability to interact with hydrophobic pockets in proteins. This structural feature can lead to increased potency and selectivity in its biological activities compared to similar compounds .

生物活性

3-Cyclohexyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a cyclohexyl group attached to the nitrogen atom of the pyrazole ring, contributing to its unique properties and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C10H14N4

- Molecular Weight : Approximately 165.24 g/mol

- Structural Features : The presence of the cyclohexyl group enhances hydrophobicity, potentially improving interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and receptors involved in disease pathways. Key mechanisms include:

- Enzyme Inhibition : It has been shown to inhibit p38 MAPK, a kinase involved in inflammatory responses, thereby modulating signaling pathways related to inflammation and pain.

- Antimicrobial Activity : Preliminary studies indicate potential efficacy against bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its use as an anti-infective agent .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| NCI-H23 (Lung Cancer) | <5 | High cytotoxicity |

| HCT-15 (Colon Cancer) | <10 | Moderate cytotoxicity |

| DU-145 (Prostate Cancer) | <15 | Moderate cytotoxicity |

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Anti-inflammatory Effects

In vivo studies have shown that this compound can significantly reduce inflammation markers in animal models. It has been associated with decreased levels of pro-inflammatory cytokines, which are crucial in various inflammatory diseases .

Comparative Analysis with Similar Compounds

This compound's structural uniqueness allows for comparison with other pyrazole derivatives:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 3-Amino-1H-pyrazole | Lacks cyclohexyl group | Lower hydrophobicity, reduced potency |

| 4-Amino-1-methylpyrazole | Methyl group instead of cyclohexyl | Altered pharmacokinetics |

| 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide | Cyano group present | Enhanced reactivity but different targets |

The presence of the cyclohexyl group in this compound contributes to its improved binding affinity for hydrophobic pockets in proteins compared to its analogs .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic areas:

- Anti-inflammatory Study : A study demonstrated that treatment with this compound led to a significant reduction in LPS-induced inflammation in murine models, indicating its potential for treating inflammatory diseases.

- Antimicrobial Efficacy : Another research effort revealed that derivatives of pyrazoles, including this compound, showed promising results against both Gram-positive and Gram-negative bacteria, supporting its role as an antimicrobial agent .

- Cancer Cell Line Testing : In vitro testing against multiple cancer cell lines showed that this compound could inhibit cell growth effectively, making it a candidate for further development in oncology .

特性

IUPAC Name |

5-cyclohexyl-1H-pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h6-7H,1-5,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHZSKWFOVXBLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。